molecular formula C27H17Cl2NO3 B13134358 5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid CAS No. 25698-56-0

5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid

Cat. No.: B13134358
CAS No.: 25698-56-0
M. Wt: 474.3 g/mol
InChI Key: OIMNBUIMEWNYHL-UHFFFAOYSA-N
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Description

5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a biaryl structure functionalized with carboxamide and carboxylic acid groups, a architecture commonly found in compounds developed for their biological activity . Compounds with similar fluorene-carboxamide backbones are frequently investigated as key intermediates in the synthesis of more complex molecules, particularly in the discovery and development of active pharmaceutical ingredients (APIs) that target specific disease pathways . For instance, structurally related molecules have been explored as apoptosis-inducing agents for the treatment of cancer and immune diseases . The presence of multiple aromatic systems and hydrogen bond donors/acceptors in its structure suggests potential for interaction with various biological targets, making it a valuable scaffold for medicinal chemistry programs . Researchers can utilize this chemical as a building block for the creation of compound libraries or as a precursor in the synthesis of potential kinase inhibitors or other therapeutic agents . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

25698-56-0

Molecular Formula

C27H17Cl2NO3

Molecular Weight

474.3 g/mol

IUPAC Name

5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid

InChI

InChI=1S/C27H17Cl2NO3/c28-17-5-8-22(23-9-6-18(29)14-25(23)27(32)33)24(13-17)26(31)30-19-7-10-21-16(12-19)11-15-3-1-2-4-20(15)21/h1-10,12-14H,11H2,(H,30,31)(H,32,33)

InChI Key

OIMNBUIMEWNYHL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 9H-fluoren-2-ylamine with 4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The fluorenyl moiety can be oxidized to form fluorenone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dichloro groups on the biphenyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid largely depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The fluorenyl moiety can intercalate with DNA, potentially affecting gene expression. The biphenyl moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing protein structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid with structurally related benzoic acid derivatives, emphasizing substituents, molecular weight, and biological or functional activities:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
This compound - 5-Cl, 4-Cl-phenyl, 9H-fluoren-2-ylcarbamoyl ~460 (estimated) Hypothesized enhanced binding affinity due to fluorene’s rigidity; potential antimicrobial activity. -
5-Chloro-2-[(4-chlorophenyl)amino]benzoic acid (3e) - 5-Cl, 4-Cl-phenylamino 282 Antibacterial activity; simpler structure with lower steric hindrance.
5-Chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzoate - 5-Cl, 3,4-diCl-phenylcarbamoyl ~400 (estimated) Potent antibacterial activity (MIC ≥0.98 μmol/L against Gram-positive bacteria).
4-{[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino}benzoic acid - Heterocyclic benzazepin substituent, 9-Cl, 2,6-diF-phenyl 476.86 Investigated in drug discovery for kinase inhibition; complex heterocyclic framework.
4-Chloro-2-((2-furanylmethyl)amino)-5-sulfamoylbenzoic acid (Furosemide analog) - 4-Cl, 5-sulfamoyl, furfurylamino 330.75 Diuretic activity; clinical use in treating edema and hypertension.

Structural and Functional Analysis:

Substituent Effects: The fluorenylcarbamoyl group in the target compound distinguishes it from simpler analogs like 3e (), which lacks the bicyclic system. Halogenation: The dual chlorine atoms at positions 5 and 4 enhance electronegativity and may stabilize interactions with hydrophobic binding pockets, similar to the 3,4-dichlorophenylcarbamoyl derivative in .

Biological Activity :

  • Compounds with carbamoyl-phenyl linkages (e.g., ) exhibit strong antibacterial activity, suggesting the target compound could share this profile. However, the fluorene moiety might alter specificity or potency .
  • Furosemide analogs () demonstrate the importance of sulfamoyl and furyl groups in diuretic function, highlighting how substituent choice dictates therapeutic application .

Synthetic Complexity :

  • The target compound’s synthesis is likely more challenging than derivatives like 3e due to the steric demands of the fluorene group. In contrast, 3e can be synthesized via direct amidation of benzoic acid chlorides .

Research Implications:

  • Pharmaceutical Potential: The fluorene group’s rigidity could mimic aromatic residues in biological targets, making the compound a candidate for enzyme inhibition or antimicrobial drug development.

Biological Activity

5-Chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid (CAS No. 25698-56-0) is a complex organic compound recognized for its diverse biological activities. This article delves into its structural characteristics, biological interactions, and potential applications based on recent research findings.

Structural Characteristics

The compound features a fluorenyl moiety and multiple chloro substituents, contributing to its unique reactivity and biological profile. Its molecular formula is C27H17Cl2NO3, with a molecular weight of 474.3 g/mol. The presence of the carbamoyl group enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes involved in cellular signaling pathways, potentially modulating their activity.
  • DNA Intercalation : Its fluorenyl moiety allows it to intercalate with DNA, which may affect gene expression and cellular function.
  • Protein Binding : The biphenyl structure enables π-π interactions with aromatic amino acids in proteins, influencing their conformation and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
  • Modulation of Protein Degradation Systems : It has been observed to promote the activity of proteasome and autophagy pathways, which are crucial for maintaining cellular homeostasis and protein quality control .

Research Findings

Recent studies have highlighted the biological efficacy of this compound through various experimental approaches:

In Vitro Studies

  • Cell Viability Assays : The compound was tested on different cancer cell lines (e.g., Hep-G2 and A2058). Results indicated significant inhibition of cell growth at specific concentrations without notable cytotoxicity in normal fibroblasts .
  • Proteasome Activity : The compound enhanced proteasomal chymotrypsin-like activity, indicating its potential role in promoting protein degradation pathways essential for cancer therapy .

In Silico Studies

In silico docking studies have demonstrated that this compound could bind effectively to specific protein targets, supporting its role as a modulator of enzymatic activities .

Comparative Analysis with Similar Compounds

The following table summarizes comparative data on structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Chloro-2-(9H-fluoren-2-ylcarbamoyl)benzoic acidC22H16ClNO3Lacks additional chloro substituents; used in similar applications
5,7-Dichloro-9H-fluoren-2-carboxylic acidC21H14Cl2O2Different chlorination patterns; studied for anticancer properties
4,4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acidC13H8Cl2O2Similar biphenyl structure; utilized in organic synthesis

The uniqueness of this compound lies in its combination of multiple chlorinated aromatic systems and a carbamoyl group, enhancing its potential for diverse biological activities compared to its analogs .

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